molecular formula C7H13N3O3 B2411909 2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide CAS No. 1989672-29-8

2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide

Cat. No.: B2411909
CAS No.: 1989672-29-8
M. Wt: 187.199
InChI Key: CLHGKUISIGCADG-UHFFFAOYSA-N
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Description

2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide is a chemical compound with the molecular formula C₇H₁₃N₃O₃ and a molecular weight of 187.2 g/mol . It is characterized by the presence of an azetidine ring, an acetyl group, and an acetohydrazide moiety. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide typically involves the reaction of 1-acetylazetidine with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid
  • 2-[(1-Acetylazetidin-3-yl)oxy]acetaldehyde
  • 2-[(1-Acetylazetidin-3-yl)oxy]acetone

Uniqueness

2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-5(11)10-2-6(3-10)13-4-7(12)9-8/h6H,2-4,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGKUISIGCADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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